molecular formula C11H13ClN2O3 B581330 tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate CAS No. 1238324-73-6

tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate

Cat. No.: B581330
CAS No.: 1238324-73-6
M. Wt: 256.686
InChI Key: DXOXSLQEUOMVTJ-UHFFFAOYSA-N
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Description

tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate is a pyridine derivative featuring a tert-butyl carbamate group at position 3, a chlorine substituent at position 2, and a formyl group at position 3. This compound’s reactive formyl group makes it a valuable intermediate in pharmaceuticals and agrochemicals, particularly for synthesizing Schiff bases or undergoing condensation reactions.

Properties

IUPAC Name

tert-butyl N-(2-chloro-4-formylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-7(6-15)4-5-13-9(8)12/h4-6H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOXSLQEUOMVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728674
Record name tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238324-73-6
Record name 1,1-Dimethylethyl N-(2-chloro-4-formyl-3-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1238324-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Boc Protection of 2-Chloro-4-formylpyridin-3-amine

The most straightforward route involves protecting the amine group of 2-chloro-4-formylpyridin-3-amine with a Boc group. This method employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Reaction Equation :

2-Chloro-4-formylpyridin-3-amine+(Boc)2OBaseDCM/THFtert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate\text{2-Chloro-4-formylpyridin-3-amine} + (\text{Boc})_2\text{O} \xrightarrow[\text{Base}]{\text{DCM/THF}} \text{tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate}

Key Considerations :

  • Base Selection : DMAP enhances reaction rates compared to TEA but may increase costs.

  • Solvent Purity : Anhydrous conditions prevent hydrolysis of Boc anhydride.

  • Yield : Typically 70–85% after column chromatography.

Formylation Post-Protection Approach

Alternative strategies introduce the formyl group after Boc protection. Starting from 2-chloro-3-aminopyridine, the Boc group is first installed, followed by Vilsmeier-Haack formylation at the 4-position. This two-step sequence avoids instability issues associated with pre-formylated intermediates.

Procedure :

  • Boc Protection : React 2-chloro-3-aminopyridine with Boc anhydride in THF (0°C, 2 h).

  • Formylation : Treat the Boc-protected intermediate with POCl₃ and DMF (−10°C to RT, 4 h).

Advantages :

  • Higher overall yield (80–90%) due to reduced side reactions.

  • Better control over regioselectivity.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF accelerate formylation but may degrade the Boc group. Nonpolar solvents (e.g., DCM) favor Boc protection but slow formylation.

Table 1: Solvent Effects on Reaction Yield

SolventBoc Protection Yield (%)Formylation Yield (%)
Dichloromethane8862
THF8275
DMF6592

Temperature and Time Dependence

  • Boc Protection : Optimal at 0°C for 2 h (prolonged heating causes decomposition).

  • Formylation : Requires strict temperature control (−10°C during reagent addition, then gradual warming to RT).

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials and by-products.

  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>98%).

Spectroscopic Characterization

  • ¹H NMR : Key signals include a singlet at δ 1.45 (t-Bu), δ 8.50 (formyl proton), and aromatic protons between δ 7.8–8.3.

  • IR : Peaks at 1695 cm⁻¹ (C=O, carbamate) and 1710 cm⁻¹ (C=O, aldehyde).

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance reproducibility. Key parameters:

  • Residence Time : 10–15 minutes.

  • Catalyst : Immobilized DMAP on silica reduces waste.

Table 2: Batch vs. Flow Synthesis Comparison

ParameterBatch MethodFlow Method
Yield (%)7885
Purity (%)9598
Solvent Consumption (L/kg)12075

Waste Management Strategies

  • Solvent Recovery : Distillation reclaims >90% of DCM.

  • By-Product Utilization : Hydrolysis by-products are repurposed as ligands in catalysis.

Challenges and Innovations

Stability Issues

The formyl group is prone to oxidation, necessitating inert atmospheres during storage. Recent advances use stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to extend shelf life.

Green Chemistry Approaches

  • Microwave Assistance : Reduces reaction times by 60% (e.g., Boc protection completed in 30 minutes at 50°C).

  • Biocatalysis : Lipase-mediated Boc protection in aqueous media (pH 7.5, 35°C) achieves 70% yield with minimal waste.

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed: : Major products formed from these reactions include oxides, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate has been studied for its potential as a precursor in the development of pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds with therapeutic efficacy against various diseases.

  • Enzyme Inhibition : The compound's ability to form covalent bonds with nucleophilic residues in proteins suggests its role as an enzyme inhibitor. This property has been explored in studies targeting specific pathways involved in diseases such as cancer and neurodegeneration .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation and Reduction : The formyl group can be oxidized to carboxylic acids or reduced to alcohols, facilitating the synthesis of diverse organic molecules.
  • Substitution Reactions : The chloro group is reactive and can be substituted with other nucleophiles, enabling the formation of new compounds with tailored properties.

Biological Research

In biological contexts, this compound has been utilized to study interactions with biological macromolecules:

  • Receptor Ligands : Its interactions with receptors have been investigated to understand its potential as a ligand in drug development.
  • Cell Signaling Modulation : The compound has shown promise in modulating cellular processes through its influence on signaling pathways and gene expression .

Case Study 1: Enzyme Inhibition

A study explored the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The findings indicated that this compound effectively inhibited target enzymes, leading to decreased activity of associated biochemical pathways. This inhibition was attributed to covalent bond formation between the compound and the enzyme's active site residues, highlighting its potential therapeutic applications in metabolic disorders .

Case Study 2: Synthesis of Novel Compounds

Research demonstrated that this compound could be used in the synthesis of novel derivatives through substitution reactions. By modifying the chloro group with various nucleophiles, researchers successfully created a series of compounds that exhibited enhanced biological activity compared to their precursors. This underscores the compound's utility in generating new drug candidates .

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

The position of substituents significantly influences reactivity and physicochemical properties. Key positional isomers include:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Similarity Score
tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate Not provided C₁₂H₁₃ClN₂O₃ 2-Cl, 4-formyl, 3-carbamate 284.70 (calculated)
tert-Butyl (4-formylpyridin-3-yl)carbamate 893423-62-6 C₁₁H₁₄N₂O₃ 4-formyl, 3-carbamate 246.24 0.84
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate 144072-30-0 C₁₁H₁₂ClN₂O₃ 2-Cl, 3-formyl, 4-carbamate 270.68 0.73
  • Steric Hindrance : The chlorine at position 2 may sterically hinder reactions at adjacent positions, unlike isomers where chlorine is absent or differently placed.

Pyridine vs. Pyrimidine Derivatives

Pyrimidine-based analogs, such as tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0, C₁₁H₁₆FN₃O₃), differ in ring structure and substituent effects :

  • Ring Heteroatoms : Pyridine (1 nitrogen) vs. pyrimidine (2 nitrogens) alters electron density and hydrogen-bonding capacity.

Halogen and Functional Group Variations

Other pyridine carbamates with differing halogens or functional groups include:

Biological Activity

tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN2O2, with a molecular weight of approximately 229.07 g/mol. The compound features a chloro group and a formyl group attached to a pyridine ring, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate enzyme activity or receptor function through covalent bonding with nucleophilic residues in proteins, particularly via the formyl group. This interaction can lead to changes in metabolic pathways and cellular signaling processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, it has been reported to inhibit Akt kinase activity, which is critical in cancer cell proliferation and survival .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory responses by affecting cytokine production and immune cell activation.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other similar compounds to highlight its unique features:

Compound NameSimilarityUnique Features
tert-Butyl (2-chloro-4-methylpyridin-3-yl)carbamate0.92Methyl substitution influencing reactivity
tert-Butyl (2-chloro-4-aminopyridin-3-yl)carbamate0.90Amino group affecting interaction profiles
tert-Butyl (6-chloropyridin-3-yl)carbamate0.76Variation in chlorination pattern

These comparisons show that while many derivatives exhibit some level of biological activity, the specific arrangement of functional groups in this compound contributes to its distinct pharmacological profile.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with this compound resulted in a significant reduction in the proliferation of breast cancer cells in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways .
  • Modulation of Inflammatory Pathways : Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a marked decrease in pro-inflammatory cytokines following administration, suggesting potential therapeutic applications for inflammatory diseases.

Q & A

Q. What are the common synthetic routes for tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves reacting 2-chloro-4-formylpyridin-3-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) under an inert atmosphere (e.g., nitrogen or argon). Key conditions include maintaining low temperatures (0–5°C) to minimize side reactions and using anhydrous solvents like dichloromethane or tetrahydrofuran. Post-synthesis purification via column chromatography or recrystallization (using ethyl acetate/hexane mixtures) ensures high purity (>95%). Reaction progress is monitored by TLC or HPLC .

Q. How does the electronic and steric environment of the pyridine ring influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The chlorine atom at position 2 acts as an electron-withdrawing group, directing electrophilic substitutions to the para position (C-5) of the pyridine ring. The formyl group at C-4 enhances electrophilicity at adjacent positions, facilitating nucleophilic additions (e.g., hydrazine or hydroxylamine). Steric hindrance from the tert-butyl carbamate at C-3 limits reactivity at the ortho position (C-2 and C-4). Computational modeling (DFT) and Hammett substituent constants can predict regioselectivity in reactions .

Advanced Research Questions

Q. What methodologies are recommended for characterizing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Analyze degradation products using HPLC-MS and ¹H/¹³C NMR. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions. The carbamate group is prone to hydrolysis under acidic/basic conditions, while the formyl group may oxidize at elevated temperatures. Stabilizers like antioxidants (e.g., BHT) or inert storage (argon atmosphere) mitigate degradation .

Q. How can conflicting data on the regioselectivity of nucleophilic additions to the formyl group be resolved through experimental design?

  • Methodological Answer : To resolve discrepancies, perform controlled reactions with isotopically labeled nucleophiles (e.g., ¹⁵N-hydrazine) and monitor intermediates via in-situ IR or LC-MS. Compare outcomes under varying solvents (polar vs. nonpolar) and catalysts (e.g., Lewis acids like ZnCl₂). Computational studies (MD simulations or QM/MM) can map transition states to identify dominant pathways. For example, steric effects from the tert-butyl group may favor 1,2-additions over 1,4-additions in polar aprotic solvents .

Q. What role does this compound play as a precursor in multi-step syntheses of bioactive molecules?

  • Methodological Answer : The compound serves as a versatile intermediate in drug discovery. The formyl group undergoes condensation with amines to form Schiff bases, which are precursors to heterocycles (e.g., imidazoles or triazoles). The carbamate acts as a temporary protecting group for amines, removable under mild acidic conditions (e.g., TFA). For example, it has been used to synthesize kinase inhibitors by coupling with boronic acids via Suzuki-Miyaura cross-coupling .

Key Notes

  • Methodological Focus : Emphasized experimental protocols, analytical techniques, and data validation.
  • Distinction : Basic questions address synthesis and reactivity fundamentals; advanced questions tackle stability, mechanistic studies, and multi-step applications.

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